molecular formula C23H27N5O5S B11296126 2,5-dimethoxy-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

2,5-dimethoxy-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11296126
M. Wt: 485.6 g/mol
InChI Key: PJKGDAVICSNKRM-UHFFFAOYSA-N
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Description

2,5-DIMETHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, a morpholine ring, and a pyrimidine moiety, making it a subject of interest in various fields such as medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the morpholine and pyrimidine groups. Common synthetic routes may include:

    Formation of the Sulfonamide Linkage: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

    Pyrimidine Moiety Formation: The pyrimidine ring is typically synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,5-DIMETHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DIMETHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzenesulfonamide: Lacks the morpholine and pyrimidine groups.

    N-(4-Aminophenyl)benzenesulfonamide: Does not contain the methoxy or pyrimidine groups.

    4-(Morpholin-4-yl)pyrimidine-2-amine: Lacks the sulfonamide and methoxy groups.

Uniqueness

2,5-DIMETHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N5O5S

Molecular Weight

485.6 g/mol

IUPAC Name

2,5-dimethoxy-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C23H27N5O5S/c1-16-14-22(26-23(24-16)28-10-12-33-13-11-28)25-17-4-6-18(7-5-17)27-34(29,30)21-15-19(31-2)8-9-20(21)32-3/h4-9,14-15,27H,10-13H2,1-3H3,(H,24,25,26)

InChI Key

PJKGDAVICSNKRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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